

# An In-depth Technical Guide to N-(4-Bromophenyl)hydrazinecarbothioamide

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## Compound of Interest

Compound Name:	N-(4-Bromophenyl)hydrazinecarbothioamide
CAS No.:	2646-31-3
Cat. No.:	B1225378

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## Abstract

**N-(4-Bromophenyl)hydrazinecarbothioamide**, a member of the thiosemicarbazide class of compounds, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological effects, with a focus on its potential as an antimicrobial and anticonvulsant agent. Detailed experimental protocols and structured data are presented to facilitate further research and development.

## Chemical Identity

Identifier	Value
IUPAC Name	N-(4-bromophenyl)hydrazine-1-carbothioamide
CAS Number	2646-31-3[1]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> BrN <sub>3</sub> S[1]
Molecular Weight	246.13 g/mol [1]

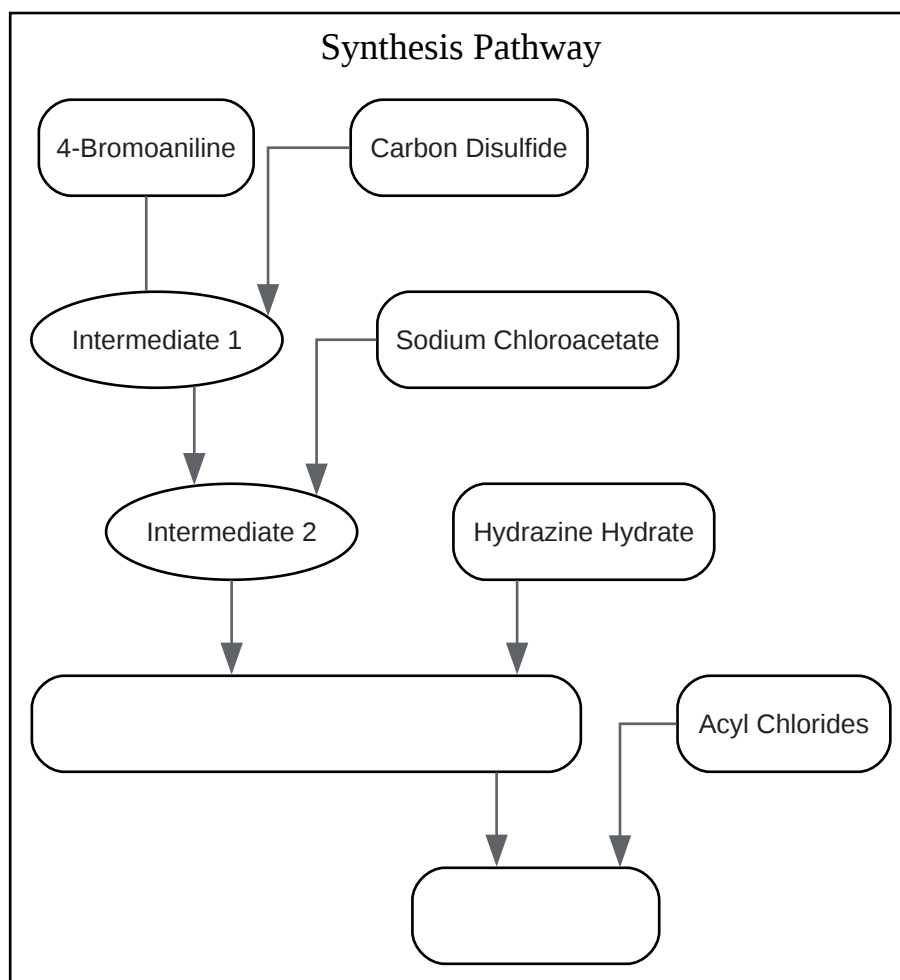
## Synthesis and Characterization

The synthesis of **N-(4-Bromophenyl)hydrazinecarbothioamide** and its derivatives is well-documented in the scientific literature. A common synthetic route involves the reaction of a substituted aniline with carbon disulfide, followed by treatment with sodium chloroacetate and subsequent reaction with hydrazine hydrate.

### General Synthetic Protocol

A general method for synthesizing N-arylhydrazinecarbothioamides involves a multi-step one-pot reaction. The process begins with the reaction of an aromatic amine, such as 4-bromoaniline, with carbon disulfide. The resulting intermediate is then reacted with sodium chloroacetate and subsequently with hydrazine hydrate to yield the desired **N-(4-Bromophenyl)hydrazinecarbothioamide**. Acylation with various acyl chlorides can then be performed to generate a library of derivatives.

Experimental Workflow: Synthesis of **N-(4-Bromophenyl)hydrazinecarbothioamide**  
Derivatives



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Caption: General synthesis scheme for **N-(4-Bromophenyl)hydrazinecarbothioamide** and its derivatives.

## Characterization

The structural confirmation of synthesized **N-(4-Bromophenyl)hydrazinecarbothioamide** and its derivatives is typically achieved through various spectroscopic techniques.

- Infrared (IR) Spectroscopy: Key spectral bands include N-H stretching vibrations, C=C aromatic stretching, and C=S stretching. For example, in one derivative, N-H stretching appeared at 3243 and 3180  $\text{cm}^{-1}$ , with the C=S bond showing a signal at 1076  $\text{cm}^{-1}$ [2].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to elucidate the chemical structure, confirming the presence of aromatic protons, N-H protons, and the carbon skeleton.
- Elemental Analysis: The elemental composition (C, H, N, S) is determined to confirm the empirical formula of the synthesized compounds.

## Biological Activities and Potential Applications

**N-(4-Bromophenyl)hydrazinecarbothioamide** and its analogs have demonstrated a range of biological activities, highlighting their potential in drug development. The presence of the 4-bromophenyl moiety is often crucial for their anticancer activity[3].

### Antimicrobial Activity

Derivatives of **N-(4-Bromophenyl)hydrazinecarbothioamide** have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Antibacterial Activity of **N-(4-Bromophenyl)hydrazinecarbothioamide** Derivatives

Compound ID	Bacterial Strain	MIC ( $\mu\text{M}$ )	Reference
5e	Staphylococcus aureus	12.5	[4]

MIC: Minimum Inhibitory Concentration

The increased antibacterial activity of compounds containing a 4-bromophenyl group may be attributed to an increase in electron density on the hydrazinic end of the thiosemicarbazide chain[5].

### Anticonvulsant Activity

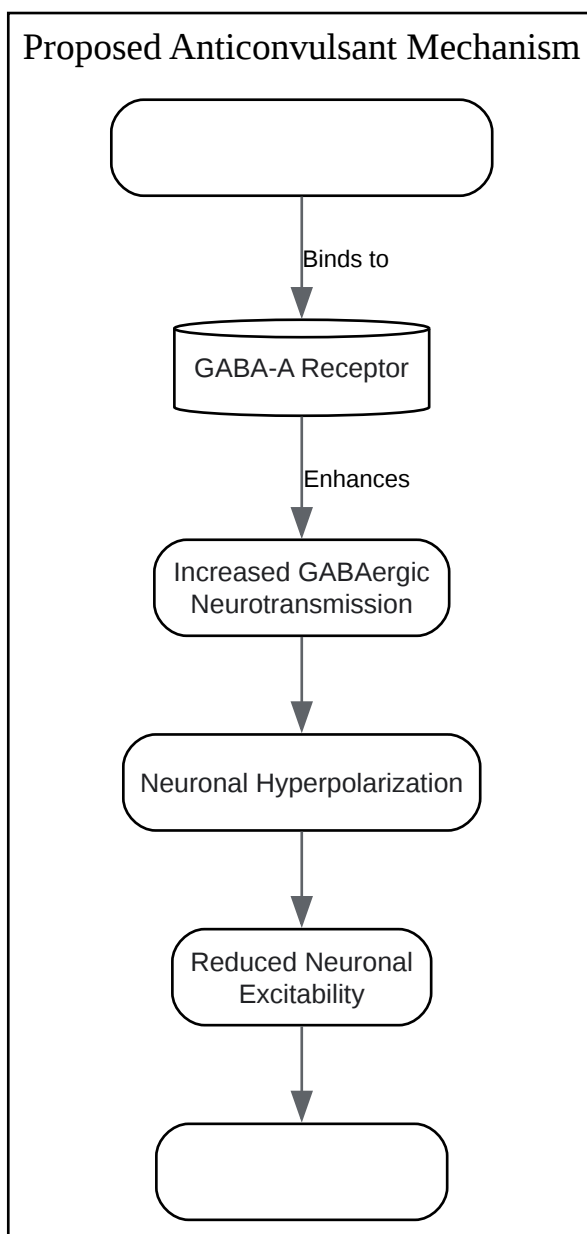
Several studies have explored the anticonvulsant properties of this class of compounds. The activity is often evaluated in animal models using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMET) seizure tests.

Table 2: Anticonvulsant Screening of a Derivative

Compound ID	Test Model	Protection (%)	Dose (mg/kg)	Time (h)	Reference
PC 23	MES	Active	-	-	[6]
PC 23	6 Hz	Active	-	-	[6]

Computational studies suggest that these compounds may exert their anticonvulsant effects by binding to molecular targets such as glutamate and GABA-A receptors[6].

Proposed Mechanism: Modulation of GABAergic Neurotransmission



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Caption: Postulated mechanism of anticonvulsant action via GABA-A receptor modulation.

## Tyrosinase Inhibition

While not directly reported for the parent compound, structurally similar thiosemicarbazides are known to be potent tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin synthesis, making its inhibitors valuable in cosmetics and for treating hyperpigmentation disorders.

## Experimental Protocol: Tyrosinase Inhibition Assay

A common method to assess tyrosinase inhibitory activity is the mushroom tyrosinase assay[7].

- Preparation of Solutions:
  - Prepare a stock solution of mushroom tyrosinase enzyme.
  - Prepare solutions of the test compound (**N-(4-Bromophenyl)hydrazinecarbothioamide**) at various concentrations.
  - Prepare a solution of a known tyrosinase substrate, such as L-tyrosine or L-DOPA.
  - A known inhibitor, such as Kojic Acid, is used as a positive control.
- Assay Procedure:
  - In a 96-well plate, add the test compound solutions.
  - Add the tyrosinase enzyme solution to each well and incubate.
  - Initiate the reaction by adding the substrate solution.
  - Measure the change in absorbance over time at a specific wavelength (typically around 475-510 nm) using a microplate reader[7][8]. The formation of dopachrome from the oxidation of the substrate results in a colored product.
- Data Analysis:
  - Calculate the rate of the enzymatic reaction for each concentration of the test compound.
  - Compare the reaction rates in the presence of the inhibitor to the control (no inhibitor) to determine the percentage of inhibition.
  - The  $IC_{50}$  value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated.

## Future Directions

**N-(4-Bromophenyl)hydrazinecarbothioamide** and its derivatives represent a promising scaffold for the development of new therapeutic agents. Future research should focus on:

- Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broader library of derivatives to optimize biological activity and selectivity.
- Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in their antimicrobial and anticonvulsant effects.
- Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to assess their drug-like potential.
- In Vivo Efficacy Studies: Testing the most promising compounds in relevant animal models of infection and epilepsy to validate their therapeutic potential.

## Conclusion

This technical guide has summarized the key chemical and biological properties of **N-(4-Bromophenyl)hydrazinecarbothioamide**. The available data strongly suggest that this compound and its derivatives are valuable starting points for the design and development of novel antimicrobial and anticonvulsant drugs. The provided experimental protocols and structured data offer a foundation for researchers to build upon in their exploration of this versatile chemical scaffold.

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